molecular formula C21H25N2O+ B11689565 2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11689565
M. Wt: 321.4 g/mol
InChI Key: XSHJASNUEYREHS-UHFFFAOYSA-N
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Description

2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazoazepines This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a phenyl group attached to a hexahydroimidazoazepine ring system

Preparation Methods

The synthesis of 2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazoazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.

    Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the phenyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions using corresponding benzene derivatives and catalysts like aluminum chloride.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a wide range of derivatives with different functional groups.

Scientific Research Applications

2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in the substituents attached to the imidazoazepine ring

Properties

Molecular Formula

C21H25N2O+

Molecular Weight

321.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol

InChI

InChI=1S/C21H25N2O/c1-17-11-13-19(14-12-17)23-20-10-6-3-7-15-22(20)16-21(23,24)18-8-4-2-5-9-18/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3/q+1

InChI Key

XSHJASNUEYREHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=[N+](CCCCC3)CC2(C4=CC=CC=C4)O

Origin of Product

United States

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